(2-hydroxy-8-methyl-3-quinolinyl)methyl acetate
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Overview
Description
(2-hydroxy-8-methyl-3-quinolinyl)methyl acetate is a useful research compound. Its molecular formula is C13H13NO3 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 231.08954328 g/mol and the complexity rating of the compound is 362. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metal Complexes and Spectroscopy
Structural and Spectroscopic Studies
Research on mononuclear metal complexes involving derivatives of 8-hydroxyquinoline, such as 2-[(2-hydroxyethylimino)methyl]quinolin-8-ol, reveals insights into their structural and spectroscopic properties. These complexes exhibit potential applications in luminescence and may serve as models for understanding metal-ligand interactions in more complex biological systems (García-Santos et al., 2010).
Organic Synthesis
Novel Synthesis Approaches
Studies focus on the synthesis and characterization of new compounds derived from 8-hydroxyquinoline, including N-(aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/thiadiazol-2-amines and 4-aryl-5-((quinolin-8-yloxy)methyl)-2H-1,2,4-triazole-3(4H)-thiones, showcasing innovative approaches to designing molecules with potential biological activity (Saeed et al., 2014).
Antimicrobial Activity
Antimicrobial and Antifungal Activities
The synthesis of compounds based on the quinoline structure, such as succinimido(2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates, has been explored for their significant inhibition of bacterial and fungal growth, indicating their potential as antimicrobial agents (Ahmed et al., 2006).
Sensor Applications
Chemosensor for Zn2+ Detection
A new chemosensor incorporating the quinoline moiety demonstrates high sensitivity and selectivity for Zn2+ in aqueous solution, with potential applications in monitoring Zn2+ concentrations in biological and environmental samples. The sensor's design and mechanism are supported by theoretical calculations, highlighting the interdisciplinary approach of chemical synthesis and computational studies (Park et al., 2015).
Mechanism of Action
Target of Action
It is known that quinoline derivatives, such as this compound, often exhibit antimicrobial properties . They may interact with various bacterial species, including Clostridium perfringens and Escherichia coli .
Mode of Action
Quinoline derivatives are known to exhibit fungicidal properties . They can also undergo complexation with transition metal complexes , which may influence their interaction with biological targets.
Biochemical Pathways
Quinoline derivatives are known to interact with a wide range of metal ions, including cu 2+, zn 2+, bi 2+, mn 2+, mg 2+, cd 2+, ni 2+, fe 3+, and al 3+ . This interaction could potentially affect various biochemical pathways.
Result of Action
It is known that quinoline derivatives can exhibit antimicrobial activities . For instance, 2-methyl-8-hydroxyquinoline has been shown to inhibit the growth of certain intestinal bacteria .
Action Environment
The action, efficacy, and stability of (2-hydroxy-8-methyl-3-quinolinyl)methyl acetate can be influenced by various environmental factors. For instance, the equilibrium established with its environment can significantly impact the survival of bacterial microbiota in the human intestine . Additionally, the reaction conditions, such as the presence of aprotic polar solvents, can influence the formation of quinoline derivatives .
Properties
IUPAC Name |
(8-methyl-2-oxo-1H-quinolin-3-yl)methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8-4-3-5-10-6-11(7-17-9(2)15)13(16)14-12(8)10/h3-6H,7H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYFLPRTLQAZPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)COC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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